N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-biphenylcarboxamide
Vue d'ensemble
Description
N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-biphenylcarboxamide, also known as BIBX1382, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in the regulation of cell growth, differentiation, and survival. Overexpression or mutation of EGFR has been linked to the development and progression of various types of cancer, making it an attractive target for cancer therapy.
Mécanisme D'action
N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-biphenylcarboxamide binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the phosphorylation and activation of downstream signaling pathways that promote cell growth and survival. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells that are dependent on EGFR signaling for their survival.
Biochemical and Physiological Effects:
N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-biphenylcarboxamide has been shown to have potent anti-cancer activity in various types of cancer cells, including non-small cell lung cancer, breast cancer, and head and neck cancer. In addition, N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-biphenylcarboxamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. This further enhances its anti-cancer activity by depriving tumors of the resources they need to grow and metastasize.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-biphenylcarboxamide is its high selectivity for EGFR, which reduces the risk of off-target effects and toxicity. N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-biphenylcarboxamide has also been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life, which make it suitable for oral administration and prolonged exposure in vivo. However, one of the limitations of N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-biphenylcarboxamide is its poor solubility in water, which can make it difficult to formulate for in vivo studies.
Orientations Futures
There are several future directions for the research and development of N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-biphenylcarboxamide. One area of interest is the identification of biomarkers that can predict the response of cancer cells to N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-biphenylcarboxamide. This could help to identify patients who are most likely to benefit from treatment and improve the efficacy of N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-biphenylcarboxamide in the clinic. Another area of interest is the development of combination therapies that can enhance the anti-cancer activity of N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-biphenylcarboxamide and overcome resistance to EGFR inhibition. Finally, the development of novel formulations or prodrugs of N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-biphenylcarboxamide that improve its solubility and bioavailability could further enhance its clinical potential.
Applications De Recherche Scientifique
N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-biphenylcarboxamide has been extensively studied in preclinical and clinical settings for its potential as an anti-cancer agent. Several studies have shown that N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-biphenylcarboxamide inhibits the growth and proliferation of cancer cells in vitro and in vivo, particularly those that overexpress EGFR or harbor activating mutations in the EGFR gene. N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-biphenylcarboxamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells that are resistant to these treatments.
Propriétés
IUPAC Name |
N-(4-benzamido-2,5-diethoxyphenyl)-4-phenylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2O4/c1-3-35-27-20-26(28(36-4-2)19-25(27)31-29(33)23-13-9-6-10-14-23)32-30(34)24-17-15-22(16-18-24)21-11-7-5-8-12-21/h5-20H,3-4H2,1-2H3,(H,31,33)(H,32,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWDGRYVVGEOFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.